molecular formula C9H14ClN3O B12873732 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- CAS No. 98534-15-7

1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl-

Cat. No.: B12873732
CAS No.: 98534-15-7
M. Wt: 215.68 g/mol
InChI Key: WPLDLJQZWCVGGR-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxamide group at the 4-position, a chlorine atom at the 5-position, and a tert-butyl group at the 1-position, along with an N-methyl substitution.

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylic acid with methylamine under appropriate conditions to form the desired carboxamide. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- can be compared with other similar compounds, such as:

    1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-ethyl-: Similar structure but with an ethyl group instead of a methyl group.

    1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-propyl-: Similar structure but with a propyl group instead of a methyl group.

The uniqueness of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

98534-15-7

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

1-tert-butyl-5-chloro-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H14ClN3O/c1-9(2,3)13-7(10)6(5-12-13)8(14)11-4/h5H,1-4H3,(H,11,14)

InChI Key

WPLDLJQZWCVGGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)NC)Cl

Origin of Product

United States

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